molecular formula C11H12O3 B1588326 ethenol;(E)-3-phenylprop-2-enoic acid CAS No. 9050-06-0

ethenol;(E)-3-phenylprop-2-enoic acid

Cat. No.: B1588326
CAS No.: 9050-06-0
M. Wt: 192.21 g/mol
InChI Key: HCCVHWNULIPQNY-UHFFFAOYSA-N
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Description

Ethenol;(E)-3-phenylprop-2-enoic acid, also known as trans-cinnamic acid, is an organic compound with the formula C9H8O2. It is a white crystalline compound that is slightly soluble in water but freely soluble in many organic solvents. This compound is naturally occurring and can be found in the essential oils of cinnamon and other plants. It is widely used in the flavor and fragrance industry due to its pleasant odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenol;(E)-3-phenylprop-2-enoic acid can be synthesized through several methods:

    Perkin Reaction: This classical method involves the condensation of benzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction is typically carried out at elevated temperatures.

    Knoevenagel Condensation: This method involves the reaction of benzaldehyde with malonic acid in the presence of a base like piperidine. The reaction proceeds under reflux conditions to yield the desired product.

    Aldol Condensation: This method involves the reaction of benzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature.

Industrial Production Methods

In industrial settings, this compound is often produced via the Perkin reaction due to its simplicity and cost-effectiveness. The reaction is scaled up in large reactors, and the product is purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethenol;(E)-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to benzoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to cinnamyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Benzoic acid.

    Reduction: Cinnamyl alcohol.

    Substitution: Nitro-cinnamic acid, bromo-cinnamic acid.

Scientific Research Applications

Ethenol;(E)-3-phenylprop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential anti-cancer properties and its ability to inhibit the growth of certain cancer cells.

    Industry: It is used in the flavor and fragrance industry to impart a cinnamon-like aroma to products.

Mechanism of Action

The mechanism by which ethenol;(E)-3-phenylprop-2-enoic acid exerts its effects involves several molecular targets and pathways:

    Antimicrobial Action: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.

    Anti-cancer Action: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

    Antioxidant Action: It scavenges free radicals and reduces oxidative stress in cells.

Comparison with Similar Compounds

Ethenol;(E)-3-phenylprop-2-enoic acid can be compared with other similar compounds such as:

    Cinnamaldehyde: Similar in structure but contains an aldehyde group instead of a carboxylic acid group. It is also found in cinnamon oil and has a strong cinnamon odor.

    Cinnamyl Alcohol: The reduced form of this compound, containing an alcohol group. It is used in perfumery and flavoring.

    Benzoic Acid: The oxidized form of this compound. It is widely used as a food preservative.

This compound is unique due to its combination of aromatic and carboxylic acid functional groups, which contribute to its diverse chemical reactivity and wide range of applications.

Properties

IUPAC Name

ethenol;3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2.C2H4O/c10-9(11)7-6-8-4-2-1-3-5-8;1-2-3/h1-7H,(H,10,11);2-3H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCVHWNULIPQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CO.C1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9050-06-0
Details Compound: Ethenol, homopolymer, 3-phenyl-2-propenoate
Record name Ethenol, homopolymer, 3-phenyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9050-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60920356
Record name 3-Phenylprop-2-enoic acid--ethenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9050-06-0
Record name 3-Phenylprop-2-enoic acid--ethenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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